![molecular formula C12H15N B2727748 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1823331-12-9](/img/structure/B2727748.png)
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . The BCP core is a highly strained molecule and has been used as an unusual bioisostere for a phenyl ring . The compound has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.12 .
Synthesis Analysis
The synthesis of BCP derivatives has been a topic of interest in the field of organic chemistry. A practical general reaction that gives BCP derivatives on mg- to kg-quantities using just light has been reported . This method does not require additional additives or catalysts . This approach has been used to prepare more than 300 functionalized BCP derivatives on a (multi)gram scale .
Molecular Structure Analysis
The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . The BCP core is a highly strained molecule . The specific structure of “this compound” includes an amine group attached to a phenyl ring, which is further connected to the BCP core .
Chemical Reactions Analysis
BCP derivatives have been used in various applications in materials science such as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, including benzylamines, has been a focal point of recent studies. Researchers have developed methods to incorporate the BCP motif into various molecular structures to improve drug-like qualities, such as metabolic stability and solubility. For instance, the synthesis of BCP benzylamines has been achieved through the reaction of [1.1.1]propellane with 2-azaallyl anions, generated in situ from N-benzyl ketimines. This process facilitates the creation of a broad array of new BCP benzylamine derivatives, underscoring the versatility and potential of the BCP scaffold in medicinal chemistry (Shelp & Walsh, 2018).
Drug Discovery and Development
The BCP core is increasingly recognized for its utility in drug discovery, serving as a bioisostere for phenyl rings or tert-butyl groups. This is due to its ability to enhance drug-like properties including permeability, solubility, and metabolic stability. Multifunctionalized BCP derivatives have been synthesized through radical multicomponent carboamination of [1.1.1]propellane, demonstrating the scaffold's adaptability and potential in the development of drug candidates with favorable pharmacokinetic profiles (Kanazawa, Maeda, & Uchiyama, 2017).
Enhancing Physicochemical Properties
The substitution of aromatic rings with BCP groups has shown to significantly improve the aqueous solubility and decrease nonspecific binding of drug candidates. This structural modification leads to molecules with better physicochemical properties, potentially resulting in enhanced bioavailability and efficacy. The innovative use of BCP and related scaffolds to modify drug candidates underscores the importance of structural design in the development of more effective and safer pharmaceuticals (Auberson et al., 2017).
properties
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQVLNRPXGMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

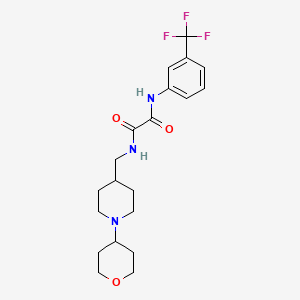
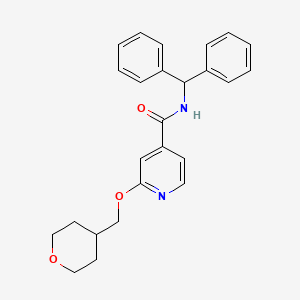
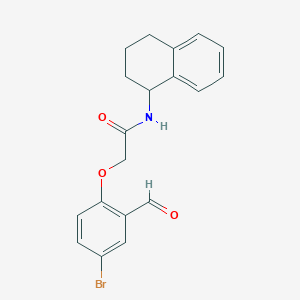
![(E)-3-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2727669.png)
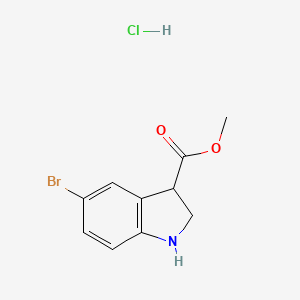
![3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727672.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime](/img/structure/B2727676.png)


![7-(2-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2727681.png)
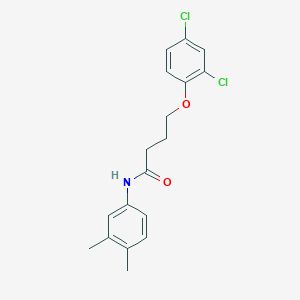
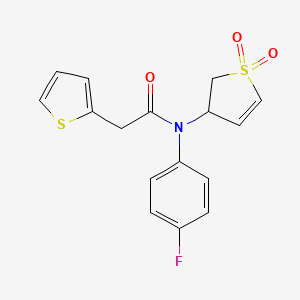
![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)